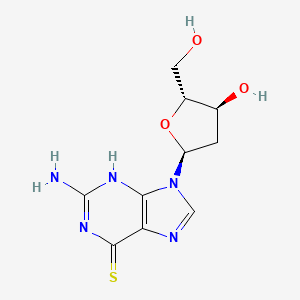
alpha-Thiodeoxyguanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Thiodeoxyguanosine is a modified nucleoside analogue that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by the substitution of a sulfur atom for an oxygen atom in the guanine base, resulting in unique chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Thiodeoxyguanosine typically involves the modification of deoxyguanosine through a series of chemical reactions One common method includes the use of thiourea as a sulfur sourceThe final product is obtained after deprotection and purification steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to ensure consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-Thiodeoxyguanosine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to its corresponding thiol form.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or dithiothreitol are employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .
Applications De Recherche Scientifique
Alpha-Thiodeoxyguanosine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a probe in studying nucleic acid interactions.
Biology: Employed in the study of DNA repair mechanisms and as a tool in genetic engineering.
Mécanisme D'action
The primary mechanism of action of alpha-Thiodeoxyguanosine involves its incorporation into DNA by telomerase. Once incorporated, it disrupts the structure and function of telomeres, leading to telomere dysfunction. This results in the activation of DNA damage responses and subsequent cell death in telomerase-positive cancer cells. The compound specifically targets telomerase, making it a promising candidate for anticancer therapies .
Comparaison Avec Des Composés Similaires
6-Thioguanine: Another thiolated nucleoside analogue used in cancer therapy.
Alpha-Deoxyguanosine: A non-thiolated analogue with different biological properties.
Thiourea Derivatives: Compounds with similar sulfur-containing functional groups but different applications.
Uniqueness: Alpha-Thiodeoxyguanosine is unique due to its specific incorporation into telomeric DNA by telomerase, leading to targeted telomere dysfunction. This selective mechanism of action distinguishes it from other nucleoside analogues and makes it particularly effective in targeting telomerase-positive cancer cells .
Propriétés
Numéro CAS |
2133-81-5 |
|---|---|
Formule moléculaire |
C10H13N5O3S |
Poids moléculaire |
283.31 g/mol |
Nom IUPAC |
2-amino-9-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione |
InChI |
InChI=1S/C10H13N5O3S/c11-10-13-8-7(9(19)14-10)12-3-15(8)6-1-4(17)5(2-16)18-6/h3-6,16-17H,1-2H2,(H3,11,13,14,19)/t4-,5+,6-/m0/s1 |
Clé InChI |
SCVJRXQHFJXZFZ-JKUQZMGJSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C2NC(=NC3=S)N)CO)O |
SMILES canonique |
C1C(C(OC1N2C=NC3=C2NC(=NC3=S)N)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


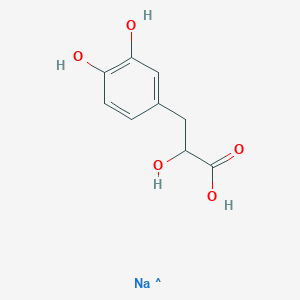
![4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;dihydrochloride](/img/structure/B10761840.png)
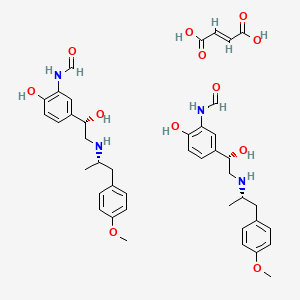
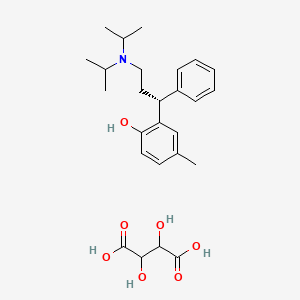
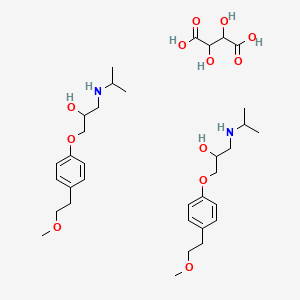
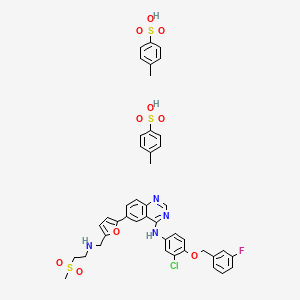
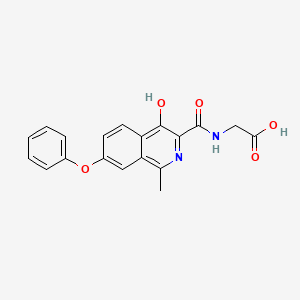
![1,5-Bis[[3-(diethylaminomethyl)-4-hydroxyphenyl]diazenyl]naphthalene-2,6-diol;hydrochloride](/img/structure/B10761885.png)
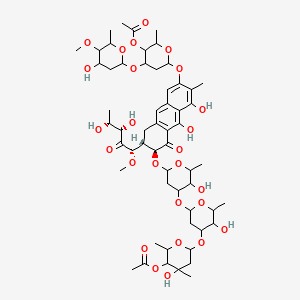

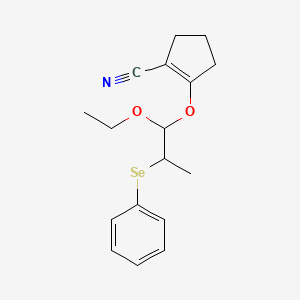

![[4-[(E)-[3-[(dimethylamino)methyl]-2-oxocyclohexylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate;hydrochloride](/img/structure/B10761947.png)
![(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;N-(1-methyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine](/img/structure/B10761955.png)
